3-(4-methylphenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the use of primary amidoximes and acylating agents as the initial reactants. Methods such as dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, and C-H activation of the oxadiazole ring are common approaches to obtain the oxadiazole scaffold. These methods highlight the versatility and ease of synthesizing 1,2,4-oxadiazole derivatives, providing a pathway for creating a wide variety of compounds with potential applications in metal-ion sensing due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) (Sharma et al., 2022).

Molecular Structure Analysis

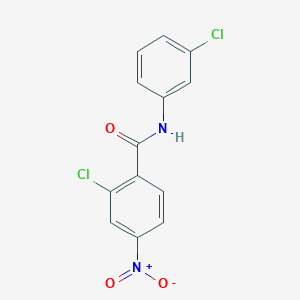

The molecular structure of 1,2,4-oxadiazoles is characterized by the presence of one oxygen and two nitrogen atoms within a five-membered ring. This configuration facilitates the formation of hydrogen bond interactions with biomacromolecules, significantly increasing their pharmacological activity. The structure-activity relationship of these compounds is crucial for understanding their interaction with biological targets, which is essential for the development of therapeutically active agents (Wang et al., 2022).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo a variety of chemical reactions, including ring-opening reactions that have garnered significant attention. These reactions produce new analogues containing aliphatic nitrogen atoms and lead to other ring systems. The reactivity of the 1,2,4-oxadiazole core, including its ability to serve as a bioisostere for carboxylic acids, carboxamides, and esters, underpins its utility in medicinal chemistry and its inclusion in numerous compounds with reported pharmacological activity (Rana et al., 2020).

Physical Properties Analysis

1,2,4-Oxadiazoles exhibit a range of physical properties, including high melting points and significant thermal stability, which make them suitable for applications in material science and organic electronics. Their photoluminescent properties, particularly the high quantum yield of certain derivatives, make them attractive for use in chemosensors and fluorescent frameworks, leveraging the structural versatility of the oxadiazole ring to enhance these properties (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles, such as their reactivity towards various chemical transformations, are pivotal for their utility in synthesizing complex molecules. The oxadiazole ring's presence in biologically active molecules underscores its significance as a structural subunit in medicinal chemistry. This versatility facilitates the development of compounds with a broad range of bioactivities, contributing to the search for new therapeutic agents (Rana et al., 2020).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of 1,3,4-oxadiazole derivatives, including compounds structurally related to "3-(4-methylphenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole," is in corrosion inhibition. For example, research demonstrates that these derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, as supported by various studies including gravimetric, electrochemical, and SEM analyses. These inhibitors exhibit mixed-type behavior, with adsorption characteristics well-described by the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms on the steel surface (Ammal, Prajila, & Joseph, 2018).

Liquid Crystals and Luminescence

Oxadiazole derivatives have also found applications in the development of liquid crystals and luminescent materials. Certain derivatives exhibit mesomorphic behavior, showing potential for use in liquid crystal displays and other optoelectronic devices. Their ability to form stable liquid crystalline phases, including nematic and smectic phases, underlines their versatility in materials science. Additionally, the luminescent properties of these compounds, characterized by strong fluorescence emissions, make them suitable for use in light-emitting diodes (LEDs) and as components in organic light-emitting diodes (OLEDs), enhancing device efficiency and brightness (Subrao et al., 2015).

Material Synthesis and Characterization

Research into the synthesis and characterization of 1,3,4-oxadiazole derivatives, including efforts to understand their structural, optical, and electrochemical properties, contributes further to the diversity of their applications. These studies provide insights into how the introduction of different substituents affects the electronic structures and, consequently, the functionality of the compounds for various uses, including in electronic materials and devices (Zhang et al., 2007).

Antimicrobial Properties

Beyond their physical applications, certain 1,3,4-oxadiazole derivatives exhibit valuable antimicrobial properties. These compounds have been explored for their potential in combating bacterial and fungal infections, with some showing significant efficacy against various strains. This suggests their potential utility in developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Jafari et al., 2017).

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-4-14-7-11-16(12-8-14)18-19-17(20-21-18)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNVVWQHPDBJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)